Product packaging for Dibenzo[f,h]quinoline(Cat. No.:CAS No. 217-65-2)

Dibenzo[f,h]quinoline

Cat. No.: B3252415
CAS No.: 217-65-2
M. Wt: 229.27 g/mol
InChI Key: RIYPENPUNLHEBK-UHFFFAOYSA-N
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Description

Significance of π-Extended Nitrogen Heterocycles in Contemporary Chemical Research

The incorporation of nitrogen atoms into polycyclic aromatic systems to form π-extended nitrogen heterocycles offers a powerful strategy to fine-tune the electronic and photophysical properties of the resulting materials. thieme-connect.com These compounds are crucial in the development of organic electronics, including organic light-emitting diodes (OLEDs), photovoltaic cells, and field-effect transistors. thieme-connect.comrsc.org The presence of nitrogen atoms can enhance charge transport properties and modify the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical parameters for these applications. acs.org

Furthermore, nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing these structural units. nih.govopenmedicinalchemistryjournal.commsesupplies.com Their ability to engage in various intermolecular interactions, such as hydrogen bonding and metal coordination, makes them ideal scaffolds for designing new therapeutic agents. nih.govnih.gov

Overview of Dibenzo[f,h]quinoline as a Structural Motif

This compound consists of a quinoline (B57606) core fused with two additional benzene (B151609) rings. This extended π-system imparts a high degree of rigidity and planarity to the molecule. thieme-connect.com The parent compound is a colorless to pale yellow crystalline solid. lookchem.com The presence and position of the nitrogen atom in the dibenzoquinoline framework create opportunities for selective functionalization, allowing chemists to systematically alter its properties. rsc.orgrsc.org

Table 1: General Properties of this compound

PropertyValue
Molecular FormulaC₁₇H₁₁N
Molecular Weight229.28 g/mol
CAS Number217-65-2
Melting Point184.0-185.9 °C

Note: Data sourced from various chemical databases. lookchem.com

The synthesis of this compound and its derivatives has been an active area of research. Various synthetic strategies have been developed, including stepwise C–H arylation of 2-phenylpyridine (B120327) followed by reductive cyclodehydrogenation, and palladium-catalyzed double cross-coupling reactions. thieme-connect.comrsc.orgthieme-connect.com These methods provide access to a range of substituted dibenzo[f,h]quinolines, enabling the exploration of their structure-property relationships.

Research Trajectories and Future Prospects for this compound

Current research on this compound is multifaceted, with significant efforts directed towards its application in organic electronics. Derivatives of this compound are being investigated as potential materials for OLEDs, leveraging their unique photophysical properties. rsc.orgnthu.edu.tw For instance, iridium complexes containing this compound ligands have been successfully used as phosphorescent green-light emitters in high-efficiency OLEDs. nthu.edu.tw

The photophysical properties of this compound derivatives are a key focus. Studies have shown that these compounds typically absorb ultraviolet light and can emit light in the visible spectrum, with some derivatives exhibiting violet-blue fluorescence. researchgate.net The emission properties can be tuned by introducing different functional groups onto the dibenzoquinoline scaffold, opening up possibilities for creating materials with specific optical characteristics. rsc.org

Table 2: Selected Photophysical Data for this compound Derivatives

CompoundAbsorption (nm)Emission (nm)Quantum Yield
Unsubstituted this compound230–330400–420-
(Dbzq)₂Ir(acac)-Green Emission-

Note: Data compiled from research articles. The quantum yield for the unsubstituted compound is not specified in the provided source. nthu.edu.twresearchgate.net

Beyond materials science, the biological activities of this compound derivatives are also being explored. While research in this area is less extensive than for other nitrogen heterocycles, the structural similarity to compounds with known biological activity suggests potential for applications in medicinal chemistry. thieme-connect.comontosight.ai

Future research will likely focus on the development of more efficient and versatile synthetic methods to access a wider range of functionalized Dibenzo[f,h]quinolines. This will enable a more systematic investigation of their structure-property relationships and facilitate the design of materials with tailored electronic and photophysical properties for advanced applications. Furthermore, exploring the potential of these compounds in areas such as catalysis and sensing could open up new avenues of research. The continued exploration of this compound and its derivatives holds great promise for advancing our understanding of π-extended nitrogen heterocycles and harnessing their potential for technological innovation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11N B3252415 Dibenzo[f,h]quinoline CAS No. 217-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenanthro[9,10-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N/c1-2-7-14-12(6-1)13-8-3-4-9-15(13)17-16(14)10-5-11-18-17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYPENPUNLHEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dibenzo F,h Quinoline and Its Derivatives

Classical and Historical Approaches to Quinoline (B57606) and Benzoquinoline Scaffolds

The development of synthetic routes to quinolines and benzoquinolines laid the groundwork for accessing more complex structures like dibenzo[f,h]quinoline. These classical methods, though sometimes limited in scope and substrate tolerance, remain fundamental in heterocyclic chemistry.

Skraup Synthesis and its Adaptations

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone in quinoline synthesis. wikipedia.org The archetypal reaction involves the treatment of an aromatic amine, such as aniline, with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline. wikipedia.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to yield the aromatic quinoline ring system. pharmaguideline.comiipseries.org

This method has been adapted for the synthesis of benzo[f]quinoline (B1222042). For instance, the reaction of 2-naphthylamine with anhydrous glycerol, concentrated sulfuric acid, and an oxidizing agent such as arsenic acid or nitrobenzene yields benzo[f]quinoline. medwinpublisher.org One of the early syntheses of benzo[f]quinoline was described by Clem and Hamilton. medwinpublisher.orgmedwinpublishers.com A modified Skraup reaction has also been reported for the synthesis of 6-methyl-benzo[f]quinoline, starting from 4-methyl-2-naphtylamine. medwinpublisher.org

While effective, the Skraup synthesis is known for its often violent and exothermic nature, which necessitates careful control of reaction conditions. wikipedia.orgresearchgate.net The use of ferrous sulfate can help to moderate the reaction. wikipedia.org

ReactantsProductKey Features
Aniline, Glycerol, Sulfuric Acid, NitrobenzeneQuinolineArchetypal Skraup reaction. wikipedia.org
2-Naphthylamine, Anhydrous Glycerol, Sulfuric Acid, Arsenic AcidBenzo[f]quinolineAdaptation for benzo-fused systems. medwinpublisher.org
4-Methyl-2-naphtylamine, Anhydrous Glycerol, "Sulfo-mix"6-Methyl-benzo[f]quinolineSynthesis of substituted derivatives. medwinpublisher.org

Doebner-Von Miller Reaction and Related Condensation Protocols

The Doebner-Von Miller reaction, a modification of the Skraup synthesis, provides a more general method for producing substituted quinolines. wikipedia.orgsynarchive.com This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, which can be a Brønsted or Lewis acid. wikipedia.org The α,β-unsaturated carbonyl can also be generated in situ from two carbonyl compounds via an aldol condensation, a variation known as the Beyer method. wikipedia.org

The mechanism of the Doebner-Von Miller reaction has been a subject of debate, with a fragmentation-recombination mechanism being proposed based on isotope scrambling experiments. wikipedia.orgnih.gov This pathway involves the initial conjugate addition of the aniline to the enone, followed by fragmentation into an imine and a saturated ketone, which then recombine to form the quinoline product. wikipedia.org

This reaction has been successfully applied to the synthesis of benzo[f]quinoline. For example, the reaction of 2-naphthylamine with 3,3-diethoxyprop-1-ene, with cyclization facilitated by hydrochloric acid, yields benzo[f]quinoline in good yield. medwinpublisher.org

Aniline Derivativeα,β-Unsaturated Carbonyl Precursor(s)Product
AnilineCrotonaldehyde2-Methylquinoline
AnilineAcroleinQuinoline
2-Naphthylamine3,3-Diethoxyprop-1-eneBenzo[f]quinoline medwinpublisher.org

Photochemical Cyclohydrogenation Routes

Photochemical methods offer an alternative pathway to benzo- and dibenzoquinolines, often under milder conditions than classical condensation reactions. The synthesis of benzo[f]quinoline and its derivatives can be achieved through the oxidative photocyclization of trans-2-stilbazole derivatives. medwinpublisher.orgmedwinpublishers.com This reaction is typically carried out in a solvent like cyclohexane under irradiation with a medium-pressure mercury-vapor lamp. medwinpublisher.org The proposed mechanism involves a trans-cis isomerization of the stilbazole derivative, followed by an electrocyclization to form a dihydro-benzo[f]quinoline intermediate, which is then oxidized to the final aromatic product. researchgate.net This method has been used to synthesize benzo[f]quinoline itself as well as substituted derivatives. medwinpublisher.org A similar photoinduced dehydrogenative annulation has been developed for the synthesis of 6-phenylbenzo[h]quinolines from (E)-2-phenyl-3-styrylpyridines. rsc.org

Starting MaterialProductReaction Conditions
trans-2-Stilbazole derivativesBenzo[f]quinoline and derivatives medwinpublisher.orgCyclohexane, Hanovia 400w medium-pressure mercury-vapor lamp medwinpublisher.org
(E)-2-Phenyl-3-styrylpyridines6-Phenylbenzo[h]quinolines rsc.orgEtOH, 254 nm UV light, TFA, Argon atmosphere rsc.org

Modern Catalyst-Mediated Strategies

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve higher efficiency, selectivity, and functional group tolerance. The synthesis of this compound and related structures has benefited significantly from these advancements, particularly through C–H activation and arylation strategies.

Transition Metal-Catalyzed C–H Activation and Arylation

Transition metal-catalyzed C–H activation has emerged as a powerful tool for the construction of complex aromatic systems. This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and environmentally friendly synthetic routes. Ruthenium catalysts have been particularly prominent in this area.

Ruthenium catalysts have been extensively used for the synthesis of quinoline and its fused derivatives through C–H activation and subsequent cyclization. nih.govorganic-chemistry.org These reactions often involve the use of a directing group to guide the catalyst to a specific C–H bond.

A notable application is the synthesis of dibenzo[f,h]quinolines through a stepwise ruthenium-catalyzed C–H arylation and potassium-mediated reductive cyclodehydrogenation starting from 2-phenylpyridine (B120327) and aryl bromides. researchgate.net The initial step involves the ortho-C–H arylation of 2-phenylpyridine with an aryl bromide, which is a well-established transformation using ruthenium catalysts. researchgate.net The resulting ortho-arylated product then undergoes a reductive cyclodehydrogenation to form the this compound core. researchgate.net

Ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes has also been achieved, demonstrating the versatility of ruthenium in facilitating C-H/N-H activation and cyclization to form complex heterocyclic systems. nih.gov Furthermore, ruthenium-catalyzed cyclization of anilides with alkynes provides an efficient route to 2-quinolinones, which are valuable intermediates. nih.govorganic-chemistry.org The mechanism of these reactions often involves an initial C–H bond activation assisted by a directing group, followed by insertion of the alkyne and subsequent reductive elimination or oxidative coupling to form the final product. nih.govnih.gov

Catalyst SystemStarting MaterialsProduct Type
Ruthenium catalyst2-Phenylpyridine, Aryl bromidesDibenzo[f,h]quinolines researchgate.net
[{RuCl₂(p-cymene)}₂]Isoquinolones, AlkynesDibenzo[a,g]quinolizin-8-ones nih.gov
Ruthenium catalystAnilides, Propiolates or Acrylates2-Quinolinones nih.govorganic-chemistry.org
Ruthenium catalystN-Carbamoyl indolines, AlkynesPyrroloquinolinones rsc.org
Iron-Catalyzed Cross-Coupling Reactions

Iron, as an earth-abundant and low-cost metal, has emerged as a sustainable catalyst for the synthesis of quinoline derivatives. An atom-economical and direct method involves the acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols. rsc.org This approach, utilizing an air-stable iron catalyst without the need for an activating agent like NaBHEt3, produces quinolines in high yields with good functional group tolerance. rsc.org Notably, this protocol is applicable to secondary α-2-aminoaryl alcohols and β-substituted secondary alcohols, facilitating the creation of highly substituted fused polycyclic quinolines. rsc.org Research has demonstrated the preparation of 39 substituted quinolines with isolated yields reaching up to 94% using this iron-catalyzed method. rsc.org

Another significant iron-catalyzed approach is a three-component coupling reaction involving aldehydes, amines, and styrenes. chemistryviews.org This convenient method employs an inexpensive FeCl3 catalyst with oxygen as the oxidant, producing no hazardous byproducts. chemistryviews.org The reaction is believed to proceed through an electrophilic aromatic substitution (SEAr) type cyclization. chemistryviews.org Furthermore, iron complexes have been utilized in photocatalytic processes under visible light to achieve the alkylation of quinoline derivatives through decarboxylation reactions. mdpi.com Specifically, treating quinoline with various alkyl carboxylic acids in the presence of an iron(III) chloride–phenanthroline complex under blue LED light and acidic conditions yields 4-substituted hydroxyalkyl quinolines. mdpi.com

Iron catalysis also extends to the synthesis of specific quinoline isomers. For instance, various mono- and di-substituted quinolin-2(1H)-ones can be synthesized via the intramolecular acceptorless dehydrogenative cyclization of amido-alcohols catalyzed by an iron complex. rsc.org Additionally, a simple and effective method for synthesizing 2-vinylquinolines involves an FeCl3-catalyzed sp3 C-H functionalization and subsequent C-N cleavage from readily available 2-methylquinolines. researchgate.net

Cobalt and Nickel Catalysis in Quinoline Synthesis

Cobalt and nickel, being more accessible and less toxic than many precious metals, are valuable catalysts in quinoline synthesis. Cobalt catalysis has been effectively used in the redox-neutral annulation of anilides and alkynes. researchgate.net Several research groups have independently developed high-valent cobalt-catalyzed dehydrative annulation of anilides with alkynes, often employing a Lewis acid like Zn(OTf)2 to enhance the electrophilicity of the carbonyl group. researchgate.net Another approach involves the cobalt-catalyzed electrophilic amination of N-hydroxylamine benzoates with arylzinc pivalates, which has been extended to use anthranils (2,1-benzoisoxazoles) as reaction partners to form quinolines and acridines. thieme-connect.com Phosphine-free Co(II) complexes have also proven effective in the dehydrogenative coupling of vicinal diols with o-phenylenediamines and 2-nitroanilines to produce quinoxalines and quinolines. rsc.org

Nickel catalysis, particularly using nanoparticles, offers green and efficient routes for quinoline synthesis. Nickel nanoparticles (Ni NPs) and nickel oxide nanoparticles (NiO NPs) have been utilized as catalysts in reactions such as the Knoenagel condensation, dehydration, and Michael addition followed by cyclization. nih.govacs.org For example, NiO NPs have been used in the Friedländer reaction, where 2-aminoaryl ketones condense with 1,3-dicarbonyl compounds under solvent-free conditions at 90 °C to generate polysubstituted quinolines in good to high yields (85–96%) within a short reaction time (15–60 min). nih.gov

Metal-Free Approaches for Aza-Polycyclic Aromatic Systems

The development of synthetic methods that avoid transition metals aligns with the principles of green chemistry by reducing metal waste and potential toxicity. One such approach is the catalyst-free spontaneous aza-Mannich/lactamization cascade reaction, which provides access to polycyclic fused δ-lactams from readily available 2-formylphenyl acetate and diamines under green conditions. nih.gov This method is valued for its step, pot, and atom economy. nih.gov

For the synthesis of 3-acylquinolines, a transition-metal-free formal [4+2] annulation of anthranils and enaminones has been developed. mdpi.com This ring-opening and reconstruction strategy features simple operation, high yields, and a broad substrate scope. mdpi.com Another notable metal-free approach involves the photochemical cyclohydrogenation of trans-2-stilbazole derivatives. researchgate.net Irradiation is presumed to cause a rapid trans-cis isomerization, followed by the formation of dihydro-benzo[f]quinolines, which are then oxidatively dehydrogenated to the aromatized product. researchgate.net Furthermore, a scalable, cascade protocol for constructing polysubstituted pyridines from N,N-dimethyl enaminones and α,β-unsaturated sulfonylketimines has been reported, proceeding through C–N/N–S bond cleavage under metal-free conditions. rsc.org

Green Chemistry Principles in this compound Synthesis

Microwave-Assisted Synthesis and Reaction Acceleration

Microwave irradiation has become a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. In the context of quinoline synthesis, microwave-assisted methods have been employed in catalyst-free, one-pot, three-component procedures. unf.edu For example, novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment have been synthesized by reacting formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF under microwave irradiation. unf.edunih.gov This method provides good isolated yields (68–82%) in a short time frame of 8 minutes at 150 °C. nih.gov

Solvent-free conditions are often paired with microwave assistance to further enhance the green credentials of a synthetic protocol. High-yielding synthesis of quinoline and dihydroquinoline derivatives has been achieved under solvent-free conditions using microwave irradiation. crossref.org For instance, the reaction of anilines, aryl aldehydes, and styrene in the presence of p-sulfonic acid calix nih.govarene at 200 °C for 20-25 minutes under microwave irradiation yielded various quinoline derivatives with moderate to good yields (40–68%). nih.gov

Starting MaterialsProduct TypeConditionsYieldReference
Formyl-quinoline derivatives, primary heterocyclic amines, cyclic 1,3-diketonesDihydropyrido[2,3-d]pyrimidinesDMF, 150 °C, 8 min, Microwave68–82% nih.gov
Anilines, aryl aldehydes, styreneSubstituted quinolinesp-sulfonic acid calix nih.govarene, 200 °C, 20–25 min, Microwave, Solvent-free40–68% nih.gov
2-(imidazo[1,2-a]pyridin-2-yl)anilines, carbon disulfideImidazopyridine-fused quinoline-2-thionesWater, 140 °C, 30 min, Microwave51–99% nih.gov

Ultrasound Irradiation Techniques

Ultrasound irradiation, or sonochemistry, provides an alternative energy source that can enhance chemical reactivity, leading to shorter reaction times and improved yields. This technique has been successfully applied to the synthesis of quinoline derivatives. For instance, a one-pot, three-component reaction of aniline, aldehydes, and ethyl 3,3-diethoxypropionate in water, catalyzed by SnCl2·2H2O under ultrasound irradiation, yields 2-substituted quinolines in good yields. nih.gov

The benefits of ultrasound are particularly evident when comparing it to conventional heating methods. In the synthesis of hybrid quinoline-imidazole derivatives, the use of ultrasound irradiation in the N-alkylation step dramatically reduces the reaction time from 48–96 hours to just 1–2 hours, with a slight increase in yields. nih.govresearchgate.net Similarly, in subsequent Huisgen [3+2] dipolar cycloaddition reactions, reaction times were reduced from 300–480 minutes under conventional heating to 16–20 minutes with ultrasound, and yields were 5–10% higher. nih.gov Another study on the synthesis of pyrazoline/isoxazoline derivatives bearing a quinoline moiety found that using sodium hydroxide as a catalyst under ultrasound irradiation gave high yields in a minimal amount of time compared to conventional methods. ijacskros.com

Reaction TypeConventional Method TimeUltrasound Method TimeYield Improvement with UltrasoundReference
N-alkylation of imidazole ring48–96 hours1–2 hours~10% nih.govresearchgate.net
Huisgen [3+2] dipolar cycloaddition300–480 minutes16–20 minutes5–10% nih.gov
Synthesis of 5-arylisoxazole derivatives1–2.5 hours30–45 minutesYields of 84-96% vs 56-80% preprints.org

Solvent-Free and Aqueous Reaction Conditions

Eliminating organic solvents is a key goal of green chemistry. Solvent-free reactions, often conducted under neat conditions, can reduce waste, cost, and safety hazards. The Friedländer annulation, a classic method for quinoline synthesis, has been successfully adapted to solvent-free conditions. Using 0.2 g of a nanocatalyst at 100 °C, good yields (68–98%) of quinolines were achieved from the reaction of 2-aminoaryl ketones with various dicarbonyl compounds. nih.gov Similarly, the reaction of 2-aminoaryl ketones with 1,3-dicarbonyl compounds using a 20 mg load of NiO NP catalyst at 90 °C under solvent-free conditions provided quinoline derivatives in 85–96% yield. nih.gov

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. A straightforward and efficient method for quinoline synthesis via the Friedländer reaction of 2-aminobenzaldehyde with various ketones or malononitrile has been conducted in water at 70 °C without any catalyst. organic-chemistry.org This approach achieved yields as high as 97% in 3 hours, demonstrating the effectiveness of water in promoting this type of reaction. organic-chemistry.org The synthesis of benzo[f]quinoline derivatives has also been achieved in an aqueous medium through the reaction of Schiff bases with 1,3-dicarbonyl compounds, catalyzed by benzyltriethylammonium chloride (TEBA). medwinpublisher.org

ReactionCatalystConditionsYieldReference
Friedländer AnnulationNanocatalyst100 °C, Solvent-free68–98% nih.gov
Friedländer ReactionNiO NPs90 °C, Solvent-free85–96% nih.gov
Friedländer ReactionNoneWater, 70 °Cup to 97% organic-chemistry.org
Reaction of Schiff bases with 1,3-dicarbonylsTEBAAqueous- medwinpublisher.org

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecular architectures from three or more starting materials in a single synthetic operation. While the application of MCRs for the direct synthesis of the this compound core is an emerging area of research, several methodologies have been developed for the closely related benzo[f]quinoline system, which provide a foundation for potential adaptation.

One notable example is a three-component reaction for the synthesis of benzo[f]quinoline derivatives. This reaction involves the iodine-catalyzed condensation of arenecarbaldehydes, naphthalen-2-amine, and acyclic ketones in THF, affording the desired products in good yields. Although this method has not been explicitly reported for the synthesis of this compound, the principles of this transformation could potentially be extended by utilizing appropriate starting materials that would lead to the desired pentacyclic framework.

Another relevant three-component approach involves the reaction of aromatic amines, aldehydes, and tertiary amines, where the tertiary amine serves as a vinyl source. This metal-free method, promoted by an ammonium salt under an oxygen atmosphere, leads to the formation of a new pyridine (B92270) ring via a [4+2] condensation, yielding 2-substituted quinolines and benzo[f]quinolines. The adaptability of this reaction to generate the this compound scaffold would depend on the selection of a suitable polycyclic aromatic amine as a substrate.

Furthermore, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes has been developed for the synthesis of multiply substituted quinolines. This additive-free and rapid method proceeds through the formation of an N-arylnitrilium salt followed by cycloaddition with an alkyne. The extension of this methodology to this compound synthesis would necessitate the use of a diazonium salt derived from a larger polycyclic aromatic amine.

While direct multi-component syntheses of this compound are still under exploration, these examples for related quinoline systems highlight the potential of MCRs for the efficient and diverse synthesis of this important class of N-heterocycles.

Reaction Type Components Catalyst/Promoter Product Reference
Iodine-catalyzed condensationArenecarbaldehydes, Naphthalen-2-amine, Acyclic ketonesIodineBenzo[f]quinoline derivatives
[4+2] CondensationAromatic amines, Aldehydes, Tertiary aminesAmmonium salt2-Substituted quinolines and benzo[f]quinolines
Cascade AnnulationAryl diazonium salts, Nitriles, AlkynesNoneMultiply substituted quinolines

Post-Synthetic Modification and Functionalization of the this compound Core

Post-synthetic modification is a powerful tool for introducing diverse functional groups onto a pre-existing molecular scaffold, thereby tuning its physical, chemical, and biological properties. The this compound core, with its extended aromatic system and embedded nitrogen atom, offers several positions for functionalization through various organic reactions.

C-H Activation and Arylation:

A significant advancement in the functionalization of this compound is the site-selective synthesis of its derivatives through a decarboxylative annulation strategy. This method involves a double cross-coupling reaction between 2-chloropyridinyl acids and cyclic diaryliodonium salts. This approach allows for the introduction of aryl groups at specific positions on the this compound framework.

Lithiation and Electrophilic Quenching:

Direct lithiation of the pyridine ring in benzo[f]quinoline has been successfully achieved using superbases like n-BuLi-LiDMAE (n-butyllithium-lithium dimethylaminoethanolate) in a nonpolar solvent. The resulting lithiated intermediate can then be quenched with various electrophiles to introduce substituents. For instance, reaction with hexachloroethane, tetrabromomethane, or 1,2-diphenyldisulfane affords chloro, bromo, and phenylthio derivatives, respectively. While this has been demonstrated on the benzo[f]quinoline system, similar reactivity can be anticipated for the this compound core, providing a route to functionalized derivatives.

Oxidation and Rearrangement:

The this compound core can undergo oxidation reactions to introduce oxygen-containing functional groups. For example, the oxidation of benzo[f]quinoline with ozone in methanol at low temperature, followed by treatment with tris(dimethylamino)phosphine, yields the corresponding 5,6-oxide. This epoxide can then undergo rearrangement reactions in the presence of acids to yield hydroxylated derivatives.

Substitution Reactions:

Electrophilic substitution reactions on the quinoline nucleus generally occur on the benzene (B151609) ring at positions 5 and 8 due to its higher electron density compared to the pyridine ring. Conversely, nucleophilic substitution is favored at positions 2 and 4 of the pyridine ring. These general reactivity patterns for quinolines can be extrapolated to the this compound system, suggesting that electrophilic attack would likely occur on the outer benzo rings, while nucleophilic attack would be directed to the pyridine portion of the molecule.

Cross-Coupling Reactions:

Modern cross-coupling methodologies, such as the Suzuki reaction, have been employed in the synthesis of benzo[f]quinoline derivatives. This involves the coupling of a pyridine derivative with a boronic acid, followed by a cyclization step. Post-synthetically, halogenated this compound derivatives, which can be prepared via methods like direct lithiation followed by halogenation, could serve as excellent substrates for various palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents, including alkyl, aryl, and vinyl groups.

Modification Strategy Reagents Functional Group Introduced Reference
Decarboxylative Annulation2-Chloropyridinyl acids, Cyclic diaryliodonium saltsAryl groups
Direct Lithiation and Electrophilic Quenchingn-BuLi-LiDMAE, Electrophiles (e.g., C2Cl6, CBr4, PhSSPh)Chloro, Bromo, Phenylthio groups
Oxidation and RearrangementOzone, Tris(dimethylamino)phosphine; AcidEpoxide, Hydroxyl group
Suzuki Cross-CouplingPyridine derivatives, Boronic acids, Pd catalystAryl groups (in synthesis)

Structural Elucidation and Characterization Techniques

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the structural and electronic properties of dibenzo[f,h]quinoline. Each method offers unique insights into the molecule's constitution and behavior.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts of these protons are influenced by the electron density of the aromatic rings and the deshielding effect of the nitrogen atom. Protons on the pyridine (B92270) ring are generally observed at lower fields compared to those on the benzene (B151609) rings. nih.govuncw.edu

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, with aromatic carbons resonating in the range of 120-150 ppm. The carbon atoms adjacent to the nitrogen atom would likely appear at the lower field end of this range due to the electronegativity of nitrogen. researchgate.netchemicalbook.com Quaternary carbons, those without attached protons, would typically show weaker signals.

A comparative analysis with the constitutional isomer, benzo[f]quinoline (B1222042), can offer further insight. The spectral data for benzo[f]quinoline and other derivatives show characteristic shifts that help in assigning the proton and carbon signals. nih.govnih.govresearchgate.net

Table 1: Predicted NMR Data for this compound based on Analogous Compounds

Technique Predicted Chemical Shift Range (ppm) Key Features
¹H NMR7.0 - 9.0Complex multiplets in the aromatic region. Protons on the pyridine ring are expected to be downfield.
¹³C NMR120 - 150Signals correspond to aromatic carbons. Carbons adjacent to nitrogen are expected to be downfield.

Infrared (IR) spectroscopy probes the vibrational modes of the bonds within a molecule, providing a characteristic "fingerprint." The IR spectrum of this compound is expected to exhibit several key absorption bands that are indicative of its aromatic and heterocyclic nature. While a specific spectrum for this compound is not provided in the search results, data for the isomeric benzo[f]quinoline from the NIST WebBook can be used for a comparative analysis. nist.govnist.gov

Characteristic vibrational modes for an aromatic N-heterocycle like this compound would include:

C-H stretching vibrations: Aromatic C-H stretches typically appear in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations: These are characteristic of the aromatic rings and the integrated pyridine ring, and their absorptions are expected in the 1400-1650 cm⁻¹ region.

C-H in-plane and out-of-plane bending vibrations: These vibrations, which are sensitive to the substitution pattern on the aromatic rings, occur in the fingerprint region (below 1400 cm⁻¹). Specifically, C-H out-of-plane bending vibrations for aromatic compounds are typically strong and can be found between 650 and 900 cm⁻¹.

For benzo[h]quinoline (B1196314), a related compound, strong bands have been observed in the 700-900 cm⁻¹ range, which are attributed to C-H wagging modes. researchgate.net

Table 2: Expected Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aromatic C=C and C=N Stretch1400 - 1650Medium to Strong
C-H Out-of-Plane Bending650 - 900Strong

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of a molecule's elemental composition by measuring its mass-to-charge ratio with very high accuracy. For this compound, which has a molecular formula of C₁₇H₁₁N, HRMS would provide an experimental mass that is very close to the calculated theoretical exact mass. stenutz.eu

The theoretical monoisotopic mass of this compound (C₁₇H₁₁N) is calculated to be 229.08915 Da. HRMS analysis would be expected to yield a measured mass with an error of less than 5 ppm, thus confirming the molecular formula and distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₇H₁₁N
Theoretical Exact Mass229.08915 Da
Expected Experimental Mass~229.089 Da (with < 5 ppm error)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to give rise to characteristic absorption bands in the UV-Vis region. The spectrum is anticipated to show multiple bands corresponding to π → π* transitions. While specific data for this compound is limited, studies on related benzoquinoline derivatives can provide insights. nih.gov For instance, the UV/Visible spectrum of the isomer benzo[f]quinoline is available and can serve as a reference. nist.gov The absorption maxima (λmax) are indicative of the energy required to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Table 4: Representative UV-Vis Absorption Data for Related Benzoquinoline Systems

Compound/System Solvent Absorption Maxima (λmax, nm)
Benzo[h]quinolin-10-ol derivativesMethanol~391-407
Benzo[f]quinolineNot SpecifiedData available in NIST WebBook

This compound is expected to exhibit fluorescence due to its rigid, planar, and extended π-conjugated structure. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. A study on a novel molecular scaffold, dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ), which contains the this compound core structure, revealed a strong blue emission. rsc.org The unsubstituted diBFQ scaffold exhibits an emission peak at 445 nm with a high photoluminescence quantum yield (PLQY) of approximately 70%. rsc.org This suggests that the this compound moiety is a promising core for fluorescent materials. The emissive properties are sensitive to the molecular environment and substitution patterns. nih.govresearchgate.net

Table 5: Emissive Properties of a this compound-Containing Scaffold

Compound Emission Maximum (nm) Photoluminescence Quantum Yield (PLQY)
Dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ)445~70%

X-ray Diffraction Analysis for Solid-State Structure

While the synthesis of this compound derivatives has been reported, specific single-crystal X-ray diffraction data for the parent this compound molecule was not found in the provided search results. medwinpublisher.orgresearchgate.net However, crystallographic data for derivatives of the related benzo[h]quinoline system have been published. chemmethod.com For example, the crystal structure of a quinoline (B57606) dicarbamic acid derivative was determined to belong to the monoclinic system with the P2₁/c space group. chemmethod.com Such studies on related structures are crucial for understanding the fundamental packing motifs and intermolecular interactions that might be present in crystalline this compound.

Due to the lack of available specific crystallographic data for this compound, a data table for its solid-state structure cannot be provided at this time.

Computational Methods for Structural Validation

Computational chemistry offers powerful tools to complement experimental data, providing insights into molecular geometry, stability, and spectroscopic properties.

Based on the reviewed scientific literature, specific computational studies focusing on the geometry optimization and detailed conformational analysis of the parent this compound molecule using Density Functional Theory (DFT) have not been reported. While DFT is a standard method for optimizing molecular structures and has been applied to various quinoline derivatives and related heterocyclic systems, dedicated research detailing the bond lengths, angles, and conformational landscape of unsubstituted this compound is not available in the surveyed sources. nih.govmdpi.comnih.gov

In the reviewed literature, there are no specific studies dedicated to the prediction and interpretation of the ¹H and ¹³C NMR chemical shifts for this compound using computational methods. Although computational NMR spectroscopy, often employing DFT with the Gauge-Including Atomic Orbital (GIAO) method, is a well-established technique for correlating calculated molecular structures with experimental NMR data for complex organic molecules, its application for the structural validation of this compound has not been documented in the available sources. nih.govnih.gov

Electronic and Photophysical Properties of Dibenzo F,h Quinoline Systems

Fundamental Electronic Structure Analysis

The electronic behavior of dibenzo[f,h]quinoline systems is governed by the distribution and energy levels of their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For a series of dibenzo[f,h]furazano[3,4-b]quinoxalines, which contain the this compound core structure, HOMO and LUMO energy levels have been established. These measurements indicate that the energy levels are well-suited for their use as hole-transport materials in thin-film devices, such as organic and perovskite solar cells. nih.govacs.orgnih.gov The HOMO levels are sufficiently high to facilitate the transfer of positive charge carriers (holes), while the LUMO levels are positioned to block electrons effectively.

Theoretical investigations on related dibenzo[f,h]furo[2,3-b]quinoxaline scaffolds reveal that the distribution of the HOMO can be significantly influenced by structural modifications. For instance, the introduction of additional nitrogen atoms into the core structure can cause the HOMO orbital to localize on a smaller π-conjugated fragment of the molecule. rsc.org This change in localization directly impacts the energy gap and, consequently, the photophysical properties.

Table 1: Experimentally Determined Frontier Orbital Energies for Dibenzo[f,h]furazano[3,4-b]quinoxaline Derivatives

CompoundHOMO (eV)LUMO (eV)Electrochemical Gap (eV)
Unsubstituted Dibenzo[f,h]furazano[3,4-b]quinoxaline-5.83-3.552.28
2,3-Dimethyl Derivative-5.71-3.532.18
2,3-Diphenyl Derivative-5.81-3.582.23
2-Fluoro Derivative-5.90-3.642.26
2,3-Difluoro Derivative-5.97-3.712.26

Data sourced from electrochemical measurements of various substituted dibenzo[f,h]furazano[3,4-b]quinoxalines. nih.gov

The transport of charge carriers in organic materials is fundamentally a process of electron transfer between adjacent molecules. In this compound-based systems, hole transport is a key characteristic, described as a series of redox reactions where an electron moves from the HOMO of a neutral molecule to the singly occupied molecular orbital (SOMO) of a neighboring radical cation.

Optical Absorption Characteristics

The interaction of this compound systems with light is characterized by their UV-Vis absorption spectra, which provide insight into the electronic transitions occurring within the molecule.

Polycyclic heteroaromatic compounds like this compound derivatives typically exhibit complex UV-Vis absorption spectra corresponding to various π-π* electronic transitions within the extensive conjugated system. nih.gov The absorption spectra for dibenzo[f,h]furazano[3,4-b]quinoxaline derivatives, recorded in a 1 x 10⁻⁵ M dichloromethane solution, show multiple absorption bands in the UV and visible regions. nih.gov

The low-energy absorption bands, which are of particular interest for optoelectronic applications, correspond to the transition from the HOMO to the LUMO. The position of these bands provides an optical energy gap, which can be compared to the electrochemical gap derived from FMO analysis.

Table 2: UV-Vis Absorption Maxima (λmax) for Dibenzo[f,h]furazano[3,4-b]quinoxaline Derivatives in CH₂Cl₂

Compoundλmax (nm)
Unsubstituted Dibenzo[f,h]furazano[3,4-b]quinoxaline329, 344, 368, 388, 410
2,3-Dimethyl Derivative336, 351, 373, 394, 417
2,3-Diphenyl Derivative337, 352, 394, 416
2-Fluoro Derivative328, 343, 367, 387, 408
2,3-Difluoro Derivative326, 341, 365, 385, 406

Data represents the peaks of absorption bands for various substituted dibenzo[f,h]furazano[3,4-b]quinoxalines. nih.gov

Structural modifications to the this compound core have a pronounced effect on the absorption wavelengths. Adding electron-donating or electron-withdrawing groups, or extending the π-conjugation, can shift the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

As seen in the data for dibenzo[f,h]furazano[3,4-b]quinoxaline derivatives (Table 2), the introduction of methyl groups (electron-donating) causes a slight bathochromic shift in the absorption bands compared to the unsubstituted compound. nih.gov Conversely, the addition of fluoro groups (electron-withdrawing) results in a hypsochromic shift. nih.gov These shifts are a direct consequence of the substituents' influence on the energy levels of the frontier molecular orbitals.

Emission Properties and Luminescence

Certain derivatives of this compound are highly luminescent, making them promising materials for applications in organic light-emitting diodes (OLEDs). Their emission color, efficiency, and lifetime are key performance metrics.

The molecular scaffold dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) is a notable example, exhibiting highly efficient deep blue emission. rsc.org The unsubstituted diBFQ molecule has an emission peak at 445 nm with a high photoluminescence quantum yield (PLQY) of approximately 70%. rsc.org The introduction of bulky substituents, such as isopropylphenyl groups, can further enhance fluorescence efficiency by suppressing molecular aggregation, which often leads to luminescence quenching. The resulting derivative, dP-diBFQ, shows an improved PLQY of 79.1%. rsc.org

Furthermore, strategic chemical modifications can be used to tune the emission color. A derivative known as FPPhen, which incorporates additional nitrogen atoms into the diBFQ scaffold, exhibits an emission peak that is blue-shifted to 424 nm. rsc.org This shift is attributed to the way the additional nitrogen atoms alter the electron distribution of the HOMO, localizing it on a smaller segment of the molecule and thereby increasing the HOMO-LUMO energy gap. rsc.org

Table 3: Emission Properties of Dibenzo[f,h]furo[2,3-b]quinoxaline-Based Materials

CompoundEmission Peak (λem)Photoluminescence Quantum Yield (PLQY)Emission Color
diBFQ445 nm~70%Deep Blue
dP-diBFQ-79.1%Blue
FPPhen424 nm~70%Deep Blue

Data for a novel class of fluorescent molecular scaffolds containing the this compound core. rsc.org

Fluorescence Emission Spectra and Quantum Yields

Quinoline (B57606) and its derivatives are known for their fluorescent properties, which are sensitive to molecular structure and environment. nih.gov Protonation of the nitrogen atom in quinoline-based systems can lead to a significant enhancement of fluorescence intensity. researchgate.net The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for characterizing these materials. For instance, while the parent isoquinoline is virtually non-emissive, its protonation can increase the quantum yield to as high as 27%. researchgate.net

The quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield. researchgate.net For many quinoline derivatives, intramolecular charge transfer (ICT) plays a crucial role in their fluorescent behavior, making them useful as sensors. nih.govnih.gov

Table 1: Illustrative Fluorescence Quantum Yields of Related Benzoquinoline Compounds This table presents data for related benzoquinoline compounds to illustrate typical quantum yield values, as specific data for the parent this compound is not readily available.

Compound Condition/Solvent Quantum Yield (Φf)
Isoquinoline With Trifluoroacetic Acid up to 0.27
Acridine (Benzo[b]quinoline) With Trifluoroacetic Acid up to 0.61

Source: Data derived from a study on fluorescence enhancement by protonation. researchgate.net

Phosphorescence and Delayed Fluorescence Phenomena

In addition to prompt fluorescence, this compound systems can exhibit emission from their triplet excited states, known as phosphorescence, or a delayed fluorescence mechanism. Thermally Activated Delayed Fluorescence (TADF) is a process where triplet excitons are converted back to the singlet excited state through reverse intersystem crossing (rISC), followed by fluorescence. nih.govrsc.org This mechanism is particularly important for applications in organic light-emitting diodes (OLEDs) as it allows for the harvesting of both singlet and triplet excitons. rsc.org

For TADF to be efficient, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is required. nih.gov In some carbazole-quinoline conjugates, both TADF and room-temperature phosphorescence (RTP) have been observed, with the emission properties being tunable through mechanical grinding, which alters the molecular conformation and the energy levels of higher-lying triplet states. nih.gov

Solvatochromism and Environmental Sensitivity of Emission

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules where the ground and excited states have different dipole moments. The emission spectra of quinoline derivatives are often sensitive to the polarity and hydrogen-bonding capabilities of the solvent. mdpi.comsemanticscholar.orgniscpr.res.in

For example, in studies of 10-hydroxybenzo[h]quinoline, the fluorescence emission of the proton-transfer tautomer shows a significant dependence on the solvent's acidity and polarity. researchgate.net Similarly, the photophysical properties of 5-aminoquinoline are strongly influenced by solvent effects, where alcoholic solvents can quench fluorescence due to the stabilization of a highly dipolar excited state, which promotes non-radiative decay pathways. rsc.org This environmental sensitivity makes these compounds potential candidates for use as fluorescent probes. mdpi.com

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay channels. nih.govrsc.org

Several quinoline-based molecules have been synthesized that exhibit AIE properties. nih.govrsc.org These materials are of great interest for applications such as chemical sensors and emitters in non-doped OLEDs. In some quinoline-based TADF emitters, the combination of AIE and aggregation-induced delayed fluorescence (AIDF) properties contributes to high device efficiencies and reduced efficiency roll-off. rsc.org

Excited State Dynamics and Radiationless Transitions

Intersystem Crossing (ISC) Processes

Intersystem crossing (ISC) is a radiationless process involving a transition between two electronic states with different spin multiplicities, typically from a singlet state to a triplet state (S1 → T1) or vice versa (T1 → S1, known as reverse intersystem crossing or rISC). wikipedia.org The rate of ISC is a critical factor governing phosphorescence and TADF. rsc.org

Vibrational Relaxation and Non-Radiative Decay Pathways

Following electronic excitation, a molecule is typically in a vibrationally excited level of the excited electronic state. It rapidly loses this excess vibrational energy and relaxes to the lowest vibrational level of the excited state through a process called vibrational relaxation. This process is a form of non-radiative decay.

Spin-Orbit Coupling Considerations in this compound Systems

The magnitude of spin-orbit coupling is intrinsically linked to the electronic nature of the excited states involved in the transition. According to El-Sayed's rule, intersystem crossing is more efficient between states of different orbital types (e.g., n,π* and π,π* states). In aza-aromatic systems like this compound, the nitrogen atom introduces n,π* excited states in addition to the π,π* states characteristic of the parent carbocyclic aromatic hydrocarbons. The energy ordering and mixing of these singlet and triplet states, therefore, play a crucial role in determining the rates of intersystem crossing.

While direct experimental or theoretical values for the spin-orbit coupling matrix elements of this compound are not extensively documented in readily available literature, insights can be drawn from studies on closely related aza-PAHs. For instance, computational studies on smaller aza-aromatics have demonstrated that the spin-orbit coupling matrix elements can be calculated using time-dependent density functional theory (TD-DFT) and other quantum chemical methods. These calculations provide a quantitative measure of the strength of the interaction between specific singlet and triplet states.

Experimental data from related compounds can also offer valuable benchmarks. For example, an electron spin resonance (ESR) study on the phosphorescent state of benzo[f]quinoline (B1222042), an isomer of this compound, provides information about its triplet state fine-structure parameters. oup.com These parameters, namely the zero-field splitting parameters D and E, are directly related to the spin-spin and spin-orbit interactions within the triplet state. The measured phosphorescence lifetime also provides an indirect measure of the efficiency of both radiative and non-radiative decay pathways from the lowest triplet state, which are influenced by spin-orbit coupling.

The planarity of the aromatic system is another factor influencing spin-orbit coupling. Deviations from planarity can enhance the mixing of sigma and pi orbitals, which can, in turn, affect the magnitude of the spin-orbit coupling matrix elements. Given the rigid, planar structure of this compound, the primary contributions to spin-orbit coupling are expected to arise from the one-center terms on the nitrogen and carbon atoms.

To provide a quantitative perspective, the following table presents representative theoretical data for a related aza-aromatic system, which can serve as an estimate for the order of magnitude of spin-orbit coupling in this compound. It is important to note that these values are highly dependent on the specific electronic states involved and the computational methodology employed.

Interactive Data Table: Calculated Spin-Orbit Coupling Matrix Elements for a Representative Aza-PAH

TransitionSpin-Orbit Coupling (cm⁻¹)
S₁(n,π) → T₁(π,π)1.5
S₁(n,π) → T₂(n,π)0.1
S₂(π,π) → T₁(π,π)0.3
S₂(π,π) → T₂(n,π)2.0

Note: The data in this table is illustrative and based on typical values for similar aza-aromatic systems. Actual values for this compound would require specific theoretical calculations.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into Dibenzo[f,h]quinoline, offering detailed insights into its electronic ground and excited states.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. For this compound and its derivatives, DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and the distribution of frontier molecular orbitals (HOMO and LUMO).

Table 1: Ground State Properties of this compound Investigated by DFT

Property InvestigatedComputational ApproachSignificance
Optimized Molecular Geometry Energy minimization calculations using functionals like B3LYP.Provides precise bond lengths, bond angles, and dihedral angles, forming the basis for all other property calculations.
Vibrational Frequencies Calculation of the Hessian matrix at the optimized geometry.Allows for the prediction and assignment of infrared (IR) and Raman spectra, as demonstrated in studies of its radical cation. uva.nl
Frontier Molecular Orbitals Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).Determines the electron-donating and electron-accepting character of the molecule, which is crucial for understanding its reactivity and electronic properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Transitions

Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study the behavior of molecules in their electronic excited states. This method is particularly valuable for understanding the photophysical properties of this compound, such as its absorption and emission characteristics, which are critical for applications in organic light-emitting diodes (OLEDs).

TD-DFT calculations are used to predict the energies of vertical electronic excitations, which correspond to the absorption of light. These calculations also provide information about the nature of the transitions, such as whether they are localized on the ligand (π–π* transitions, a form of ligand-centered or LC transition) or involve charge transfer between a metal and the ligand (metal-to-ligand charge transfer, MLCT) in organometallic complexes. scispace.comresearchgate.net For example, in a cyclometalated Platinum(II) complex containing a this compound (dbq) ligand, TD-DFT calculations revealed that the excited states possess both MLCT and LC character. researchgate.net Similarly, excited-state TD-DFT calculations have been performed on Ruthenium(II) complexes of this compound to elucidate their electronic structure and transitions. scispace.com

Table 2: Excited State Properties of this compound Systems Investigated by TD-DFT

Property InvestigatedComputational ApproachSignificance
Excitation Energies Calculation of singlet and triplet excited state energies.Predicts the position of absorption and emission bands in UV-Vis and photoluminescence spectra.
Oscillator Strengths Calculated for electronic transitions.Indicates the intensity of absorption bands, allowing for direct comparison with experimental spectra.
Nature of Transitions Analysis of the molecular orbitals involved in each excitation.Characterizes transitions as ligand-centered (LC), metal-to-ligand charge transfer (MLCT), or intraligand charge transfer (ILCT), explaining the photophysical behavior. scispace.comresearchgate.netacs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While MD is a powerful tool for investigating conformational changes, solvent effects, and the dynamics of molecular aggregates, specific MD simulation studies focusing solely on this compound are not prominent in the surveyed literature. However, MD simulations are used in a broader context to model charge transport in amorphous thin films composed of organic molecules, a field relevant to the application of this compound derivatives. researchgate.net Such simulations, when combined with quantum chemical methods, can help in understanding charge mobility by modeling the dynamic disorder and intermolecular interactions within a material.

Theoretical Descriptors for Reactivity and Properties

Beyond direct simulation of structure and spectra, theoretical chemistry provides a range of descriptors to predict the reactivity and specific properties of molecules.

Local Reactivity Indices

Local reactivity indices, derived from conceptual DFT, are used to predict the most reactive sites within a molecule for various chemical reactions. These indices, such as the Fukui function and local softness, quantify the change in electron density at a specific atomic site upon the addition or removal of an electron. This information helps to identify sites susceptible to nucleophilic, electrophilic, or radical attack. While these are standard theoretical tools for reactivity analysis, specific studies applying local reactivity indices to this compound have not been extensively reported. Such an analysis would be valuable for predicting its behavior in synthetic modifications and its potential degradation pathways.

Exciton (B1674681) Binding Energy Calculations

The exciton binding energy is a critical parameter for organic semiconductor materials used in optoelectronic devices like OLEDs. It represents the energy required to dissociate a photogenerated electron-hole pair (an exciton) into free charge carriers. A lower exciton binding energy generally facilitates charge separation and can improve device efficiency. The exciton binding energy is typically calculated as the difference between the electronic bandgap (the energy difference between HOMO and LUMO) and the optical bandgap (the energy of the lowest singlet excited state). Although derivatives of this compound are explored as materials for OLEDs, specific publications detailing the calculation of the exciton binding energy for the parent this compound molecule are not widely available. researchgate.net

Light Harvesting Efficiency (LHE)

The Light Harvesting Efficiency (LHE) is a critical parameter that quantifies the ability of a molecule to absorb photons at a specific wavelength. It is a key determinant of the performance of materials used in light-dependent applications such as dye-sensitized solar cells (DSSCs). The LHE is directly related to the oscillator strength (f) of the molecule's electronic transition at a given wavelength (λ) and can be calculated using the following equation:

LHE = 1 - 10-f

Where f represents the oscillator strength of the molecule at the maximum absorption wavelength (λmax). A higher oscillator strength leads to a greater LHE, indicating a more efficient capture of light energy.

Theoretical investigations into quinoxaline (B1680401) derivatives, which share structural similarities with this compound, have demonstrated the utility of computational methods in predicting their photovoltaic properties. nih.govresearchgate.net Time-dependent density functional theory (TD-DFT) is a powerful tool for calculating the excitation energies and oscillator strengths of these molecules. nih.govresearchgate.netnih.gov For instance, studies on various organic dyes have shown that modifications to the molecular structure, such as the introduction of different functional groups, can significantly impact the oscillator strength and, consequently, the LHE. nih.govresearchgate.net

DerivativeMaximum Absorption Wavelength (λmax) (nm)Oscillator Strength (f)Light Harvesting Efficiency (LHE)
This compound3500.850.859
2-Nitro-dibenzo[f,h]quinoline3800.920.879
2,11-Dinitro-dibenzo[f,h]quinoline4100.980.895
2-Amino-dibenzo[f,h]quinoline3650.880.868
2,11-Diamino-dibenzo[f,h]quinoline3900.950.889

This table is illustrative and based on general principles of molecular design. The values are not derived from a specific experimental study on this compound.

Computational Design and Prediction of Novel this compound Derivatives

The computational design of novel this compound derivatives is a promising strategy for developing materials with enhanced properties for specific applications. By employing quantum chemical calculations, it is possible to predict the electronic and optical properties of yet-to-be-synthesized molecules, thereby guiding experimental efforts towards the most promising candidates. nih.gov

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the primary computational tools used for this purpose. nih.govresearchgate.netnih.gov These methods allow for the calculation of key parameters that govern the performance of molecules in optoelectronic devices, including:

Frontier Molecular Orbital (FMO) Energies (HOMO and LUMO): The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the charge injection and transport properties of a material. nih.govresearchgate.net For applications in solar cells, for example, the HOMO and LUMO levels need to be appropriately aligned with the energy levels of the other components of the device to ensure efficient charge transfer. nih.govresearchgate.net

Energy Gap (Eg): The difference between the HOMO and LUMO energy levels, also known as the energy gap, determines the absorption and emission properties of a molecule. nih.gov By tuning the energy gap through chemical modifications, it is possible to control the color of light emitted by a molecule in an organic light-emitting diode (OLED) or to optimize the absorption of sunlight in a solar cell. nih.gov

Absorption and Emission Spectra: TD-DFT calculations can predict the absorption and emission spectra of molecules, providing information about their color and photophysical behavior. nih.govbohrium.com This is essential for designing materials with specific optical properties.

Molecular Geometry and Electronic Distribution: DFT calculations provide insights into the three-dimensional structure of molecules and the distribution of electrons within them. nih.govmdpi.com This information is valuable for understanding how molecular structure influences electronic properties and intermolecular interactions.

The design of novel this compound derivatives typically involves the strategic introduction of electron-donating and electron-withdrawing groups at different positions of the this compound core. This approach allows for the fine-tuning of the electronic and optical properties of the molecule. For instance, the introduction of electron-donating groups is expected to raise the HOMO energy level, while electron-withdrawing groups tend to lower the LUMO energy level. By carefully selecting and positioning these functional groups, it is possible to design molecules with desired HOMO-LUMO gaps and absorption characteristics.

The following table presents a set of computationally designed novel this compound derivatives and their predicted properties, illustrating the potential of this approach.

Derivative NameSubstituent(s)Predicted HOMO (eV)Predicted LUMO (eV)Predicted Energy Gap (eV)Predicted λmax (nm)
DBQ-CN-CN at C2-6.2-2.83.4370
DBQ-NH2-NH2 at C2-5.5-2.13.4360
DBQ-NO2-NH2-NO2 at C2, -NH2 at C11-5.8-2.92.9420
DBQ-OMe-OCH3 at C4-5.6-2.23.4365
DBQ-diCN-CN at C2 and C11-6.5-3.23.3385

This table is illustrative and based on general principles of computational chemistry and molecular design. The values are not derived from a specific published computational study on these exact this compound derivatives.

Coordination Chemistry of Dibenzo F,h Quinoline Ligands

Dibenzo[f,h]quinoline as a Ligand Scaffold

The this compound framework serves as a robust platform for the design of ligands that can form stable complexes with a variety of metal ions. Its extended aromatic system influences the electronic and photophysical properties of the resulting metal complexes.

The synthesis of functionalized this compound ligands is a key step in the development of novel coordination complexes. Various synthetic methodologies have been employed to introduce a wide range of functional groups onto the this compound core. These functional groups can modulate the ligand's electronic properties, solubility, and coordination behavior.

One common approach involves the functionalization of the simpler benzo[f]quinoline (B1222042) scaffold, which can then be further elaborated to the this compound system. Synthetic strategies such as the Skraup reaction, photochemical cyclohydrogenation, and Doebner-Von Miller reaction have been utilized for the synthesis of the core heterocycle. medwinpublisher.orgresearchgate.net More contemporary methods, including site-selective synthesis via decarboxylative annulation strategy involving cyclic diaryliodonium salts, have also been reported. medwinpublisher.org

Functionalization can be achieved at various positions of the this compound ring system. For instance, 3-chlorobenzo[f]quinoline-2-carbaldehyde has been used as a versatile precursor for the creation of diverse heterocycles attached to the benzo[f]quinoline framework. nih.gov This allows for the introduction of moieties that can act as additional coordination sites or can fine-tune the electronic properties of the ligand. The design of these ligands is often driven by the desired application of the final metal complex, such as in the development of antitumor agents or materials for organic light-emitting diodes (OLEDs). nih.govrsc.org

Key synthetic strategies for functionalized benzo[f]quinolines, which are precursors or analogues of dibenzo[f,h]quinolines, are summarized in the table below.

Table 1: Synthetic Methodologies for Benzo[f]quinoline Derivatives

Reaction TypeReagents/ConditionsOutcomeReference
Skraup Reaction2-naphtylamine, anhydrous glycerol, concentrated sulfuric acid, arsenic acidBenzo[f]quinoline hydrochloride researchgate.net
Photochemical Cyclohydrogenationtrans-2-stilbazole derivatives, irradiation with a mercury-vapor lamp in cyclohexaneBenzo[f]quinoline and its derivatives medwinpublisher.org
Doebner-Von Miller Reaction2-naphthylamine, crotonaldehyde, hydrochloric acidBenzo[f]quinoline researchgate.net
Suzuki Coupling and CyclizationPyridines, boronic acids, Pd(PPh3)4, potassium tert-butoxideAromatic aldehydes followed by benzo[f]quinolines medwinpublisher.org
Direct LithiationBenzo[f]quinoline, n-butyllithium, electrophiles3-substituted benzo[f]quinolines medwinpublisher.org
Three-Component ReactionN-arylidenenaphthalen-2-amines, 1,3-dicarbonyl compounds, TEBA in H2OBenzo[f]quinoline derivatives medwinpublisher.org

This compound and its derivatives primarily function as N-donor ligands. However, with appropriate functionalization, they can act as bidentate or even multidentate ligands. The introduction of coordinating groups at positions ortho to the nitrogen atom is a common strategy to create chelating ligands.

For example, a this compound ligand functionalized with a phosphine (B1218219) group can act as a bidentate P^N ligand. researchgate.net Similarly, the introduction of hydroxyl or carboxyl groups can lead to bidentate N,O-coordination. The geometry of the resulting metal complex is significantly influenced by the bite angle and the steric bulk of the this compound ligand.

Formation and Characterization of Metal Complexes

This compound ligands have been successfully employed to form stable complexes with a variety of transition metals. The characterization of these complexes is crucial to understanding their structure, bonding, and properties.

This compound and its analogues form complexes with a range of transition metals, with a significant focus on ruthenium and platinum due to their potential applications in anticancer therapy and as phosphorescent emitters. nih.govnih.govmdpi.com

Ruthenium Complexes: Ruthenium complexes featuring this compound-type ligands have been investigated for their photophysical properties and potential as anticancer agents. nih.govmdpi.com These complexes often exhibit rich photochemistry and can be designed to target specific biological molecules. nih.govmdpi.com Dinuclear ruthenium(II) complexes linked by an alkyl chain and containing phenanthroline ligands, which are structurally related to this compound, have been shown to exhibit metal-to-ligand charge transfer (MLCT) transitions. researchgate.net

Platinum Complexes: Platinum(II) complexes incorporating ligands such as benzo[h]quinoline (B1196314) have been synthesized and their photophysical properties studied. researchgate.net The coordination of these extended π-systems to platinum can lead to highly phosphorescent materials. researchgate.net The success of cisplatin (B142131) in cancer therapy has spurred the development of new platinum-based drugs, including those with quinoline-derived ligands, to overcome issues of resistance and toxicity. nih.gov

Iron Complexes: Bidentate P^N ligands bearing quinoline (B57606) or phenanthridine (B189435) N-heterocycles have been used to synthesize iron coordination complexes. researchgate.net The spin state of these complexes can vary depending on the ligand field strength and the coordination geometry. researchgate.net

Copper Complexes: Dimeric copper(I) complexes with benzannulated bidentate pyridine (B92270)/phosphine (P^N) ligands bearing quinoline or phenanthridine units have been prepared. researchgate.net These complexes have been shown to be phosphorescent in the solid state. researchgate.net

A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed to fully characterize metal-dibenzo[f,h]quinoline complexes.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes in solution. In the case of platinum complexes, ¹⁹⁵Pt NMR can provide valuable information about the coordination environment of the platinum center. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of functional groups on the ligand to the metal center. bendola.comeurjchem.com Shifts in the vibrational frequencies of bonds upon coordination can provide evidence of complex formation. bendola.com

UV-Visible Absorption Spectroscopy: The electronic absorption spectra of these complexes are characterized by ligand-centered π-π* transitions and, in many cases, metal-to-ligand charge transfer (MLCT) bands. researchgate.net These transitions are responsible for the color and photophysical properties of the complexes.

Table 2: Spectroscopic Data for Representative Metal-Quinoline Derivative Complexes

Complex TypeSpectroscopic TechniqueKey FindingsReference
Ir(III) complexes with quinoline derivativesUV-Vis and Emission SpectroscopyTunable emission from 596 to 634 nm by modifying quinoline structure. acs.org
Be(II) and Zn(II) with 10-hydroxybenzo[h]quinolineFluorescence SpectroscopyEmission peaks at 492 nm (Bebq₂) and 512 nm (Znbq₂). nih.gov
Ni(II) complex with a quinoline Schiff baseMagnetic SusceptibilityDistorted octahedral geometry. ekb.eg
Cu(II) complex with a quinoline Schiff baseEPR Spectroscopyg∥ < g⊥, indicating the unpaired electron is mainly in the dz² orbital. bendola.com

Electronic and Photophysical Properties of Coordination Complexes

The coordination of this compound ligands to metal centers can give rise to interesting and useful electronic and photophysical properties. The extended π-conjugation of the this compound scaffold plays a crucial role in determining these properties.

The electronic absorption spectra of these complexes typically show intense bands in the UV region corresponding to π-π* transitions within the ligand, and often, lower energy MLCT bands in the visible region. The energy of these MLCT bands can be tuned by modifying the substituents on the this compound ligand or by changing the metal center.

Many metal complexes of this compound and its analogues are luminescent. For instance, iridium(III) complexes with quinoline derivatives can be highly phosphorescent, with emission colors that can be tuned across the visible spectrum. acs.org The photoluminescence quantum yields of these complexes can be influenced by the nature of ancillary ligands. acs.org Similarly, indium quinolinates exhibit charge transfer transitions in their absorption and emission spectra, with emission quantum yields being sensitive to substituents on the quinoline ring and the physical state (solution vs. film). nih.gov The photophysical properties of these complexes make them promising candidates for applications in OLEDs, chemical sensors, and photodynamic therapy.

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Transitions

The electronic absorption and emission spectra of this compound metal complexes are often characterized by intense charge transfer (CT) bands. These transitions involve the redistribution of electron density between the metal center and the this compound ligand.

Ligand-to-Metal Charge Transfer (LMCT) transitions typically occur when the ligand has high-energy occupied orbitals and the metal has low-energy empty or partially filled orbitals. In the case of this compound complexes, an electron is excited from a π-orbital of the ligand to a d-orbital of the metal. This process is favored in complexes with metals in high oxidation states.

Metal-to-Ligand Charge Transfer (MLCT) transitions are observed when the metal has filled or partially filled d-orbitals of relatively high energy and the ligand possesses low-lying empty π-orbitals. For this compound, its extended aromatic system provides such orbitals. In an MLCT transition, an electron is promoted from a metal d-orbital to a ligand π-orbital. These transitions are common in complexes of d⁶ metals like Ru(II) and Ir(III). The energy of the MLCT transition is sensitive to the nature of the metal, its oxidation state, and the solvent environment.

The photophysical properties of ruthenium(II) complexes with ligands structurally similar to this compound, such as 2-(2′-pyridyl)benzo[g]quinoline, have been investigated. In these complexes, the luminescence is found to originate from an MLCT excited state. The energy of the emission maxima is influenced by the electronic properties of the quinoline-based ligand.

Impact of Metal Coordination on Luminescence Efficiency and Color Tunability

The coordination of this compound to a metal center significantly influences its luminescence properties, including quantum efficiency and emission color. This tunability is a key feature that makes these complexes attractive for applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors.

Luminescence Efficiency: Upon coordination, the rigidity of the this compound ligand is often increased, which can reduce non-radiative decay pathways and enhance the luminescence quantum yield. The heavy metal atom can also promote spin-orbit coupling, facilitating intersystem crossing to the triplet state, from which phosphorescence can occur. This is particularly important for achieving high efficiencies in electrophosphorescent devices. However, the presence of low-lying metal-centered (d-d) excited states can provide a non-radiative decay pathway, quenching the luminescence. The energy of these d-d states is dependent on the ligand field strength.

Color Tunability: The emission color of this compound metal complexes can be tuned by several factors:

Choice of Metal Ion: Different metal ions will have different d-orbital energies, leading to variations in the MLCT energy gap and thus different emission colors.

Substituents on the this compound Ligand: The addition of electron-donating or electron-withdrawing groups to the this compound backbone can alter the energy of the ligand's π and π*-orbitals, providing a fine-tuning mechanism for the emission color.

Table 1: Factors Influencing Luminescence in this compound Metal Complexes

FactorImpact on Luminescence EfficiencyImpact on Emission Color
Metal Ion Can enhance through spin-orbit coupling or quench via d-d states.Alters MLCT energy gap, leading to different colors.
Ligand Rigidity Increased rigidity reduces non-radiative decay, enhancing efficiency.Can cause slight shifts in emission wavelength.
Ancillary Ligands Modify the ligand field strength, affecting quenching pathways.Tune the overall electronic structure and emission energy.
Substituents Can influence quantum yield by altering electronic properties.Electron-donating/withdrawing groups shift emission color.

Catalytic Applications of this compound Metal Complexes

While specific catalytic applications of this compound metal complexes are not extensively documented, the broader class of quinoline-containing ligands is known to form catalytically active metal complexes for a variety of organic transformations. The principles governing these systems can be extrapolated to predict the potential catalytic roles of this compound complexes.

Role in Organic Transformation Catalysis

The nitrogen atom in the this compound ligand can act as a directing group in C-H activation reactions, facilitating the functionalization of the polycyclic aromatic framework. Metal complexes of quinoline derivatives have been employed as catalysts in reactions such as hydrogenation, oxidation, and cross-coupling reactions.

For instance, palladium(II) complexes of quinoline derivatives have been shown to catalyze the hydrogenation of nitrovinylbenzene derivatives. The catalytic activity is influenced by the nature of the ligands and the reaction conditions. Similarly, copper complexes with quinoline-based ligands have demonstrated catecholase activity, catalyzing the oxidation of catechol to o-quinone. It is plausible that this compound complexes could exhibit similar catalytic activity, potentially with modified selectivity or efficiency due to the extended π-system.

Table 2: Potential Catalytic Applications of this compound Metal Complexes

Reaction TypePotential Role of this compound Complex
Hydrogenation As a catalyst for the reduction of unsaturated bonds.
Oxidation As a catalyst for oxidation reactions, e.g., alcohol oxidation.
Cross-Coupling As a ligand in palladium-catalyzed C-C and C-N bond formation.
C-H Activation The nitrogen atom can act as a directing group for functionalization.

Electrochemical Generation of Reactive Intermediates

The electrochemical properties of this compound and its metal complexes are of interest for the generation of reactive intermediates that can participate in catalytic cycles or other chemical transformations. The extended π-system of this compound suggests that it can readily accept and donate electrons, making its complexes electrochemically active.

By applying an appropriate potential, the metal center in a this compound complex can be oxidized or reduced. This change in oxidation state can generate a catalytically active species. For example, the reduction of a metal complex might generate a low-valent species that can participate in oxidative addition reactions. Conversely, oxidation of the metal center could produce a species capable of acting as an oxidant.

Furthermore, the ligand itself can be electrochemically active. The reduction of a this compound complex could lead to the formation of a radical anion localized on the ligand. This ligand-based redox activity can also be harnessed to generate reactive intermediates for catalysis. While specific studies on the electrochemical generation of reactive intermediates from this compound complexes are scarce, the general principles of electrocatalysis involving N-heterocyclic ligands suggest this is a promising area for future research.

Supramolecular Assembly through Coordination Interactions

The planar and rigid structure of this compound, combined with its ability to coordinate to metal ions, makes it an excellent building block for the construction of supramolecular assemblies. These assemblies are formed through the self-assembly of the ligand and metal ions, driven by the formation of coordinate bonds.

The geometry of the resulting supramolecular architecture is dictated by the coordination preferences of the metal ion and the steric and electronic properties of the this compound ligand. For example, metal ions with a preference for linear, trigonal, or tetrahedral coordination can act as nodes, connecting multiple this compound ligands to form one-, two-, or three-dimensional networks.

In addition to coordination bonds, other non-covalent interactions, such as π-π stacking, C-H···π, and hydrogen bonding (if suitable functional groups are present), can play a crucial role in directing the self-assembly process and stabilizing the final supramolecular structure. The extended aromatic surface of this compound makes it particularly prone to engaging in π-π stacking interactions, which can lead to the formation of ordered columnar or layered structures. The resulting supramolecular materials can exhibit interesting properties, such as porosity, luminescence, and conductivity, with potential applications in gas storage, sensing, and electronics.

Applications in Advanced Materials and Device Technologies

Organic Light-Emitting Diodes (OLEDs)

The unique photophysical and electronic properties of dibenzo[f,h]quinoline-based materials have led to their investigation and application in various components of OLEDs, contributing to the enhancement of device efficiency, color purity, and stability.

The development of efficient and stable deep-blue emitters remains a critical challenge in the advancement of full-color displays and solid-state lighting. This compound derivatives have shown promise in addressing this challenge. For instance, a novel molecular scaffold based on dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) has been designed and synthesized, exhibiting highly efficient and pure deep-blue fluorescence. rsc.org The unsubstituted diBFQ scaffold demonstrates emission in the 424–445 nm range with photoluminescence quantum yields (PLQYs) of approximately 70%. rsc.org

Further functionalization of this core structure has been explored to optimize emitter performance. The introduction of a sterically hindering isopropylphenyl substituent into the diBFQ scaffold in the form of 3,6-bis(4-isopropylphenyl)-11-phenyldibenzo[f,h]furo[2,3-b]quinoxaline (dP-diBFQ) was found to suppress molecular aggregation and enhance fluorescence efficiency, achieving a PLQY of 79.1%. rsc.org OLEDs fabricated using dP-diBFQ as a dopant exhibited pure blue emission with Commission Internationale de l'Éclairage (CIE) coordinates of (0.154, 0.102) and an external quantum efficiency (EQE) of 2.28%. rsc.org

The emission wavelength of these materials can be tuned through strategic chemical modifications. For example, the introduction of additional nitrogen atoms into the molecular framework, as seen in furo[2′,3′:5,6]pyrazino[2,3-f] rsc.orgnih.govphenanthroline (FPPhen), resulted in a blue-shift of the emission peak from 445 nm for diBFQ to 424 nm for FPPhen. rsc.org This is attributed to the localization of the highest occupied molecular orbital (HOMO) on a smaller π-conjugate fragment. rsc.org

Beyond blue emission, dibenzo[f,h]quinoxaline (B1580581), a closely related derivative, has been utilized in red phosphorescent OLEDs. researchgate.net An iridium(III) complex, Ir(DBQ)2(acac) (where DBQ = dibenzo[f,h]quinoxaline), has been employed as a dopant emitter. researchgate.net OLEDs using this complex achieved red emission with CIE coordinates of (x = 0.66, y = 0.34) at 5 volts. researchgate.net These devices demonstrated a high external quantum efficiency of 9.5 ± 0.1% and a power efficiency of 9.9 ± 0.1 lm/W, showcasing the versatility of the this compound core structure in achieving tunable emission across the visible spectrum. researchgate.net

Table 1: Performance of OLEDs with this compound-based Emitters

Emitter Material Emission Color CIE Coordinates External Quantum Efficiency (EQE) Reference
dP-diBFQ Pure Blue (0.154, 0.102) 2.28% rsc.org
Ir(DBQ)2(acac) Red (0.66, 0.34) 9.5 ± 0.1% researchgate.net

The efficient functioning of multilayer OLEDs relies on the balanced injection and transport of charge carriers (holes and electrons) from the electrodes to the emissive layer. Materials based on this compound have been investigated for their utility in both hole-transport layers (HTLs) and electron-transport layers (ETLs) due to their charge carrier mobility and thermal stability. researchgate.netmdpi.comnih.gov

Derivatives such as 4-(3-(fluoranthen-3-yl)-5-(fluoranthen-4-yl)phenyl)-2-phenyl-benzo[h]quinoline have been synthesized and demonstrated moderately high electron transport behavior. researchgate.net This material exhibited a high glass transition temperature of approximately 184 °C, indicating good thermal stability, which is crucial for device longevity. researchgate.net

The versatility of the quinoline (B57606) framework allows for the development of bipolar host materials, which possess both hole and electron transporting capabilities. For example, 2,9-di(9H-carbazol-9-yl)-benzo[f]quinoline has been utilized as a bipolar host for green phosphorescent OLEDs. scispace.com The integration of electron-donating carbazole (B46965) moieties with the electron-accepting benzo[f]quinoline (B1222042) core facilitates the transport of both charge carriers, leading to a more balanced charge distribution within the emissive layer and, consequently, improved device performance. scispace.com The general structure of OLEDs often includes a hole-injection layer, a hole-transport layer, an emissive layer, an electron-transport layer, and an electron-injection layer, all sandwiched between an anode and a cathode. researchgate.net

Optimizing the performance and enhancing the operational stability of OLEDs are critical for their commercial viability. The choice of materials for the emissive and charge-transport layers plays a pivotal role in these aspects. The thermal stability of this compound derivatives, as evidenced by high glass transition temperatures, contributes to the morphological stability of the organic layers, which can otherwise degrade due to Joule heating during device operation. researchgate.netmdpi.com

In solution-processed red phosphorescent OLEDs using a benzo[h]quinoline-based electron transport material, the device lifetime was extended by a factor of 1.7 compared to a device using a common electron transport material. researchgate.net Furthermore, the use of a dibenzo[f,h]furo[2,3-b]quinoxaline derivative as a blue emitter showed that increasing the dopant concentration could improve the EQE and current efficiency, although it also led to aggregate emission at higher concentrations. rsc.org This highlights a common optimization challenge in balancing efficiency and color purity.

The stability of OLEDs can be compromised by various degradation mechanisms. However, the inherent chemical stability of the this compound aromatic system can contribute to a longer operational lifetime of the device.

Photovoltaic Systems

The application of this compound and its derivatives extends to the field of photovoltaics, where they are utilized as components in both dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs).

In DSSCs, a photosensitizer (dye) is responsible for absorbing light and injecting electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). unesp.br While research on this compound as a primary sensitizer (B1316253) is limited, the broader family of quinoline derivatives has been extensively studied for this purpose. unesp.brresearchgate.netnih.govresearchgate.net For instance, new benzo[h]quinolin-10-ol derivatives have been synthesized and applied as co-sensitizers in DSSCs alongside a commercial N719 dye. nih.gov The use of these co-sensitizers led to an improvement in the photovoltaic performance of the fabricated devices compared to a reference cell based on the neat N719 dye. nih.gov Theoretical investigations of various quinoline-derivative dyes have shown that their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be favorably aligned for efficient electron injection into the TiO2 conduction band and subsequent dye regeneration by the electrolyte. unesp.brresearchgate.net

This compound derivatives have shown significant promise as components in the active layer of organic solar cells, particularly as electron acceptors. In a recent study, four 2D-conjugated Y-series small-molecule acceptors (SMAs) based on a dibenzo[f,h]quinoxaline core were developed. researchgate.net Halogenation of these acceptors was found to be an effective strategy to optimize their photoelectric properties. researchgate.net

Among the synthesized acceptors, the chlorinated derivative (Cl-QTP-4F) exhibited a higher absorption coefficient, optimized molecular crystallinity, and suitable energy levels that were complementary to the PM6:L8-BO host material. researchgate.net Ternary organic solar cells based on PM6:L8-BO:Cl-QTP-4F achieved a high power conversion efficiency (PCE) of 19.0%. researchgate.net This performance was superior to devices based on the host alone (17.70%) and those with other halogenated guest acceptors. researchgate.net This research indicates that the 2D-structured dibenzo[f,h]quinoxaline core is a promising platform for developing efficient guest acceptors in ternary OSCs. researchgate.net

Table 2: Performance of Ternary Organic Solar Cells with Dibenzo[f,h]quinoxaline-based Guest Acceptors

Device Configuration Power Conversion Efficiency (PCE) Reference
PM6:L8-BO (host only) 17.70% researchgate.net
PM6:L8-BO:H-QTP-4F 18.23% researchgate.net
PM6:L8-BO:Cl-QTP-4F 19.0% researchgate.net
PM6:L8-BO:Br-QTP-4F 18.39% researchgate.net
PM6:L8-BO:I-QTP-4F 17.62% researchgate.net

Based on a comprehensive search for scientific literature, it is not possible to generate a detailed article on the chemical compound “this compound” that strictly adheres to the provided outline. The available research data is insufficient, particularly concerning its specific applications in the detailed subsections requested.

Extensive searches have revealed a significant lack of published studies focusing on the use of this compound in the following areas:

Chemical Sensors and Biosensors: There is no specific information available on the design principles of fluorogenic chemosensors based on this compound. Furthermore, no research papers were found detailing the application of this compound for the detection of metal ions such as Fe³⁺, Cu²⁺, and Th⁴⁺, or for the detection of nitro explosives and other analytes as outlined. The existing literature primarily focuses on the broader class of quinoline derivatives, without specific mention of the this compound isomer.

Supramolecular Materials and Molecular Machines: Similarly, there is a lack of specific research on the use of this compound in the construction of supramolecular structures. No literature was found describing the formation of molecular cages, capsules, or tweezers using a this compound scaffold. Additionally, there are no available studies on its application in the construction of rigid molecular curvatures.

While there is some mention of the synthesis of functionalized Dibenzo[f,h]quinolines and their potential as materials for Organic Light-Emitting Diodes (OLEDs), this information does not fall within the specific scope of the requested article outline.

Therefore, due to the absence of specific and detailed research findings on this compound within the requested application areas, generating a thorough, informative, and scientifically accurate article that strictly follows the provided structure is not feasible at this time. To produce such an article would require primary research to be conducted and published in these specific areas.

Exploration of Biological Activities and Mechanistic Insights

Dibenzo[f,h]quinoline as a Scaffold for Bioactive Agents

The inherent structural properties of this compound make it an attractive starting point for medicinal chemists. The fusion of quinoline (B57606) with additional benzene (B151609) rings creates an extended aromatic system that can be chemically modified to fine-tune its biological activity, solubility, and target specificity.

The synthesis of this compound and its analogs often builds upon established methods for constructing simpler benzoquinolines. Classical approaches such as the Skraup reaction, Doebner-Von Miller reaction, and photochemical cyclohydrogenation have been employed for creating the core benzo[f]quinoline (B1222042) structure. medwinpublisher.orgresearchgate.net Modern synthetic strategies have enabled more precise and diverse modifications. For instance, a site-selective synthesis of functionalized dibenzo[f,h]quinolines has been developed using cyclic diaryliodonium salts through a decarboxylative annulation strategy. researchgate.net

The design of bioactive derivatives frequently involves introducing specific functional groups to enhance interactions with biological targets. One strategy involves the synthesis of 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines, which incorporate amino groups, hydroxyphenyl moieties, and fluorine functionalities to target topoisomerase enzymes. nih.gov Another approach is the creation of benzo[f]quinoline derivatives through a two-step sequence involving the quaternization of the nitrogen atom followed by a [3+2] dipolar cycloaddition reaction, which yields novel polycyclic skeletons. mdpi.com The Suzuki coupling reaction has also been utilized to create libraries of derivatives, such as octahydrobenzo[f]quinolines with various substituted phenyl rings, to explore their receptor binding potential. nih.govnih.gov These synthetic methodologies provide access to a wide array of compounds for biological evaluation. mdpi.comnih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of this compound-based compounds. While specific SAR data for the this compound scaffold itself is limited in the provided research, studies on related benzoquinoline analogs offer significant insights.

For a series of 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivatives evaluated for topoisomerase IIα (topo IIα) inhibition, SAR studies revealed that substituents on the phenyl rings play a critical role. nih.gov Specifically, compounds featuring trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups at the 4-position of one phenyl ring, combined with a 3'- or 4'-hydroxyphenyl group at the 2-position of the central pyridine (B92270) ring, demonstrated potent topo IIα inhibitory and antiproliferative activity. nih.gov

In the context of benzo[f]quinolinium salts with antimicrobial properties, SAR analysis indicates that the nature of the substituent on the quaternized nitrogen is important. nih.gov For anticancer activity, preliminary SAR correlations for benzo[c]quinoline derivatives showed that pyrrolobenzo[c]quinoline cycloadducts exhibit stronger anticancer activity than their quaternary salt precursors. mdpi.com For octahydrobenzo[f]quinolines designed as dopamine (B1211576) receptor ligands, the presence of an n-propyl group was found to confer high affinity and selectivity for the D3 receptor subtype. nih.gov

Compound ClassTargetKey SAR FindingsReference
2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-aminesTopoisomerase IIα-CF3 and -OCF3 groups at the 4-position and a 3'- or 4'-hydroxyphenyl group at the 2-position enhance activity. nih.gov
Benzo[c]quinoline DerivativesAnticancerCycloadducts show stronger activity than the corresponding quaternary salts. mdpi.com
Octahydrobenzo[f]quinolinesDopamine D3 ReceptorAn n-propyl substituent is critical for high affinity and selectivity. nih.gov

Mechanisms of Molecular Interaction with Biomolecules

The biological effects of this compound derivatives are rooted in their interactions with essential cellular components like nucleic acids and proteins. Their planar structure is particularly suited for intercalating into DNA, while appended functional groups can facilitate specific binding to enzyme active sites or receptor pockets.

A primary mechanism of action for many polycyclic aromatic anticancer agents is their interaction with DNA. nih.gov The planar core of benzo- and dibenzoquinoline scaffolds allows them to insert, or intercalate, between the base pairs of the DNA double helix. nih.gov This physical insertion can disrupt DNA replication and transcription and can also interfere with the function of DNA-associated enzymes. nih.gov This intercalating ability has been confirmed for certain benzo[h]quinoline (B1196314) derivatives through spectroscopic studies with calf thymus DNA (CT-DNA) and molecular docking simulations. nih.gov

This DNA intercalation is often linked to the inhibition of topoisomerases, enzymes that manage DNA topology and are vital for cell division. nih.gov By stabilizing the transient DNA-topoisomerase complex (known as the cleavable complex), these compounds prevent the re-ligation of the DNA strand, leading to DNA breaks and triggering apoptosis. bgu.ac.il For example, a novel 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivative has been identified as a DNA intercalative topoisomerase IIα poison. nih.gov Its mechanism was elucidated through ethidium (B1194527) bromide (EtBr) displacement assays and potassium iodide (KI) quenching assays, which confirmed its ability to bind DNA intercalatively and inhibit the enzyme. nih.gov In silico studies have also suggested that certain benzo[f]quinoline derivatives may act as Topoisomerase II inhibitors. nih.govresearchgate.net

Compound/Derivative ClassEnzyme TargetProposed MechanismSupporting EvidenceReference
2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amineTopoisomerase IIαDNA Intercalative PoisonEtBr displacement, KI quenching, molecular docking nih.gov
Benzo[h]quinolinesNot specifiedDNA IntercalationUV and fluorescent spectroscopy, molecular docking nih.gov
Substituted dibenzo[c,h]cinnolinesTopoisomerase IStabilization of cleavable complexIn vitro assays bgu.ac.il
Benzo[f]quinoline derivativesTopoisomerase IIInhibitionIn silico molecular docking nih.govresearchgate.net

Beyond DNA-targeting enzymes, derivatives of the quinoline scaffold have been shown to inhibit other critical cellular enzymes. A notable target is the F1Fo ATP synthase, an essential enzyme in bacterial energy metabolism. nih.gov The success of the quinoline-based drug bedaquiline (B32110) in treating tuberculosis by targeting ATP synthase has spurred interest in this mechanism. nih.govd-nb.info

Research has shown that certain quinoline derivatives can inhibit the ATP synthase of pathogenic bacteria like Pseudomonas aeruginosa. nih.govnih.gov The mechanism involves the compound binding to the proton-binding sites on the c-subunits of the membrane-embedded Fo rotor ring. nih.gov This binding effectively jams the rotary mechanism of the enzyme, halting ATP synthesis and leading to bacterial cell death. nih.gov While this mechanism has been established for simpler quinolines, in silico studies suggest that benzo[f]quinoline derivatives also have the potential to act as ATP synthase inhibitors, indicating a possible avenue of investigation for more complex scaffolds like this compound. nih.govresearchgate.net

The versatility of the quinoline scaffold allows for the design of molecules that can selectively bind to specific protein receptors, modulating their activity. By modifying the core structure and its substituents, researchers can achieve high affinity and selectivity for a particular target.

A compelling example is the development of a 2-phenyl-substituted octahydrobenzo[f]quinoline derivative, which was identified as a high-affinity, selective full agonist for the dopamine D3 receptor (K_i = 1.1 nM). nih.gov This compound demonstrated 145-fold selectivity over the D2 receptor and approximately 840-fold selectivity over the D1 receptor, highlighting the potential for creating highly specific neuropharmacological agents from this scaffold. nih.gov The discovery of this D3-selective agonist suggests the presence of a specific binding pocket in the D3 receptor that accommodates the benzo[f]quinoline structure. nih.gov

Furthermore, molecular docking studies on novel benzo[h]quinoline derivatives have explored their potential to bind to other important cancer-related proteins, such as Cyclin-Dependent Kinase type 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), suggesting that these scaffolds could modulate key cell signaling pathways. researchcommons.org Other research has shown that certain 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives can induce S phase arrest in the cell cycle and trigger apoptosis through the mitochondrial pathway in cancer cells. rsc.org

Advanced In Vitro Mechanistic Investigations (Non-Clinical)

Advanced in vitro studies have been crucial in deciphering the molecular mechanisms underlying the biological activities of dibenzoquinoline derivatives. These non-clinical investigations have focused on identifying specific cellular targets and understanding how these compounds perturb cellular pathways, offering insights into their potential therapeutic applications.

Cellular Target Identification and Validation (e.g., specific protein binding)

Research into the derivatives of benzo[h]quinoline and benzo[f]quinoline has identified several key molecular targets, suggesting that their biological effects are mediated through specific protein interactions and DNA binding.

Protein Kinase Inhibition:

Molecular docking studies have been employed to explore the interactions between benzo[h]quinoline derivatives and critical proteins involved in cancer progression. nih.gov Two significant targets identified are Cyclin-Dependent Kinase-2 (CDK2) and aromatase. nih.govnih.gov CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. Aromatase is an enzyme crucial for the biosynthesis of estrogens, making it a prime target in hormone-dependent cancers like breast cancer. nih.gov

The binding affinities of certain arylated benzo[h]quinolines to these targets have been predicted through computational analysis. For instance, compound 3e , a benzo[h]quinoline derivative, demonstrated a high binding affinity for CDK2, forming a strong hydrogen bond with the hydrophobic residue Leu-83. nih.gov Similarly, compound 3f showed a notable binding affinity for aromatase, with a predicted hydrogen bond to Ala-438. nih.gov These interactions suggest that benzo[h]quinolines can dock effectively into the hydrophobic pockets of these receptor proteins. nih.govnih.gov

Molecular Docking of Benzo[h]quinoline Derivatives with Cancer-Related Protein Targets
CompoundTarget ProteinPredicted Total ScoreKey Interacting Residues
Doxorubicin (Standard)CDK25.1647Asp-86, Lys-89, Leu-83
Compound 3eCDK25.8273Leu-83
Compound 3fAromatase5.4971Ala-438

Dopamine Receptor Agonism:

In the context of neuroscience, a novel class of octahydrobenzo[f]quinolines has been identified as selective full agonists for the Dopamine D3 receptor. nih.gov One particular analog, 5f , exhibited a high affinity (Ki = 1.1 nM) for the D3 receptor, with 145-fold selectivity over the D2 receptor and approximately 840-fold selectivity over the D1 receptor. nih.gov Other structurally constrained octahydrobenzo[f]quinoline derivatives have also demonstrated high affinity for both Dopamine D2 and D3 receptors. nih.gov This highlights the potential of the benzo[f]quinoline scaffold in the development of selective dopaminergic agents.

DNA Intercalation:

In addition to specific protein binding, DNA has been identified as a target for certain benzo[h]quinoline derivatives. nih.gov A series of these compounds were designed and synthesized as potential DNA-intercalating antitumor agents. nih.gov Computational docking studies supported the hypothesis that these compounds can interact with DNA as intercalating agents, which is a known mechanism for many cytotoxic drugs. nih.gov

Elucidation of Cellular Pathway Perturbations

Investigations into the cellular effects of active benzo[h]quinoline derivatives have revealed their ability to perturb pathways related to oxidative stress and DNA damage signaling. nih.gov

Exposure of cancer cells to these compounds leads to an increase in intracellular levels of Reactive Oxygen Species (ROS). nih.gov This elevation in ROS appears to be at least partially mediated by changes in the mitochondrial potential, ultimately culminating in cell death. nih.gov

The induced cell death is linked to the overexpression of the H2AX and ATM genes. nih.gov These genes are critical players in the DNA damage signaling pathway. Their overexpression indicates the activation of cellular mechanisms that respond to DNA lesions. nih.gov Consequently, a primary mechanism of action for the anticancer activity of these arylated benzo[h]quinolines is the induction of oxidative stress-mediated DNA damage. nih.govnih.gov

Conclusion and Future Directions

Summary of Key Achievements in Dibenzo[f,h]quinoline Research

Research efforts dedicated to this compound have yielded several noteworthy accomplishments, primarily centered on its synthesis and initial explorations into its utility in materials science.

A pivotal achievement has been the development of a site-selective synthesis of functionalized Dibenzo[f,h]quinolines. A notable strategy involves a double cross-coupling reaction between 2-chloropyridinyl acids and cyclic diaryliodonium salts, proceeding via a decarboxylative annulation. This method provides a direct and efficient pathway to construct the this compound core with control over substituent placement, a crucial aspect for tuning its electronic and photophysical properties. nih.gov

In the realm of materials science, this compound has been successfully incorporated into larger molecular scaffolds for applications in organic light-emitting diodes (OLEDs). For instance, it forms the core of novel dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds, which have demonstrated highly efficient deep blue fluorescence. rsc.orgresearchgate.net These materials exhibit impressive photoluminescence quantum yields, highlighting the potential of the this compound framework in the development of next-generation display and lighting technologies. rsc.orgresearchgate.net

The fundamental photophysical properties of this compound and its derivatives have also been a subject of investigation. These studies have begun to elucidate the structure-property relationships that govern their absorption and emission characteristics, providing a foundation for the rational design of new functional materials.

Table 1: Key Research Achievements for this compound and its Derivatives

Research Area Key Achievement Significance
Synthesis Site-selective synthesis via decarboxylative annulation strategy. nih.gov Enables precise control over the molecular structure for tailored properties.
Materials Science Incorporation into deep blue fluorescent materials for OLEDs. rsc.orgresearchgate.net Demonstrates potential for high-performance organic electronic devices.

| Characterization | Initial photophysical studies of this compound-based scaffolds. rsc.orgresearchgate.net | Provides foundational knowledge for the design of new functional molecules. |

Emerging Trends and Challenges

The field of polycyclic nitrogen heterocycles is dynamic, with several trends and challenges that are pertinent to the future of this compound research.

Emerging Trends:

Functional Materials Development: A significant trend is the design and synthesis of novel π-conjugated systems based on polycyclic aza-arenes for applications in organic electronics. kyushu-u.ac.jp This includes the development of materials for OLEDs, organic solar cells, and organic field-effect transistors.

Green Synthesis Approaches: There is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods for quinoline (B57606) derivatives, including microwave-assisted synthesis and the use of eco-friendly catalysts. researchgate.net These approaches aim to reduce reaction times, minimize waste, and avoid harsh reaction conditions.

Computational Chemistry Integration: The use of computational tools, such as Density Functional Theory (DFT), is becoming increasingly integral to predict the electronic and photophysical properties of new molecules before their synthesis. researchgate.net This aids in the rational design of materials with desired characteristics.

Challenges:

Synthetic Complexity and Selectivity: The synthesis of complex polycyclic aromatic hydrocarbons and their nitrogen-containing analogues remains a challenge. Achieving high regioselectivity in functionalization reactions on the this compound core is crucial for fine-tuning its properties but can be difficult to control. deliuslab.com

Limited Solubility: Like many large polycyclic aromatic compounds, this compound and its derivatives can suffer from poor solubility in common organic solvents. This can complicate their purification, characterization, and processing for device fabrication.

In-depth Photophysical Understanding: While initial studies are promising, a comprehensive understanding of the photophysics of this compound derivatives, including the influence of various substituents on their emission properties and stability, is still needed.

Prospective Research Avenues for Synthesis, Characterization, and Applications

The future of this compound research is rich with possibilities, spanning from fundamental synthetic chemistry to the development of advanced functional materials and bioactive molecules.

Synthesis:

Development of Novel Synthetic Methodologies: There is a need for new and more versatile synthetic routes to access a wider range of this compound derivatives. This includes exploring novel catalytic systems and reaction pathways to introduce diverse functional groups at various positions on the polycyclic core.

C-H Functionalization: Direct C-H functionalization is a powerful tool in modern organic synthesis. Developing methods for the selective C-H functionalization of the this compound scaffold would provide a more atom- and step-economical approach to novel derivatives. deliuslab.com

Characterization:

Advanced Spectroscopic and Electrochemical Studies: In-depth characterization using advanced techniques such as time-resolved spectroscopy and cyclic voltammetry will be crucial to fully understand the excited-state dynamics and redox properties of this compound-based materials.

Single-Crystal X-ray Diffraction: Obtaining single-crystal structures of various this compound derivatives will provide invaluable insights into their solid-state packing and intermolecular interactions, which are critical for applications in organic electronics.

Applications:

Organic Electronics: Beyond blue OLED emitters, this compound derivatives could be explored as host materials, electron-transporting materials, or as components in thermally activated delayed fluorescence (TADF) emitters.

Chemosensors and Molecular Probes: The rigid, planar structure and potential for fluorescence make this compound an attractive scaffold for the development of selective and sensitive chemosensors for detecting metal ions or other analytes. researchgate.net

Medicinal Chemistry: While currently underexplored for this specific isomer, the broader family of benzoquinolines has shown a wide range of biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.net Future research could involve the synthesis and biological evaluation of this compound derivatives as potential therapeutic agents.

Interdisciplinary Collaborations and Innovations

Advancing the field of this compound research will necessitate strong collaborations across various scientific disciplines. The integration of expertise from different areas will be the driving force behind innovation and the translation of fundamental research into practical applications.

Organic Synthesis and Materials Science: The collaboration between synthetic organic chemists and materials scientists is fundamental. Chemists can design and synthesize novel this compound derivatives with specific electronic and photophysical properties, which can then be fabricated into devices and tested by materials scientists. deliuslab.com

Computational and Experimental Chemistry: A synergistic approach combining theoretical calculations and experimental work can accelerate the discovery of new materials. researchgate.net Computational chemists can predict the properties of virtual compounds, guiding experimentalists to synthesize the most promising candidates.

Chemistry, Biology, and Medicine: To explore the potential of this compound in medicinal chemistry, collaborations between synthetic chemists, biologists, and pharmacologists are essential. This would involve the design and synthesis of compound libraries, followed by systematic biological screening and structure-activity relationship (SAR) studies. nih.govresearchgate.net

Chemistry and Physics: A deep understanding of the photophysical processes in this compound-based materials requires the expertise of physicists. Collaborative studies can unravel complex phenomena such as charge transport, exciton (B1674681) dynamics, and device physics in organic electronic applications.

Through such interdisciplinary efforts, the scientific community can overcome the current challenges and unlock the full scientific and technological potential of this compound and its derivatives, paving the way for future innovations in materials science, electronics, and potentially, medicine.

Q & A

Q. What considerations are essential when designing accelerated stability tests for this compound-based optoelectronic materials?

  • Methodological Answer : Define failure criteria (e.g., >10% PCE loss). Use climate chambers with calibrated sensors for temperature/humidity. Include control samples (unencapsulated vs. encapsulated) and characterize degradation via TOF-SIMS to identify elemental diffusion. Validate with outdoor testing (1 sun, 25°C) for 6 months .

Q. How can researchers ensure reproducibility in photocyclization reactions for this compound synthesis?

  • Methodological Answer : Standardize light source wavelength (e.g., 254 nm UV lamps) and irradiance (mW/cm² measured by radiometer). Use actinometry (ferrioxalate) to quantify photon flux. Monitor reaction progress with TLC (Rf = 0.3 in hexane:EtOAc 4:1) and isolate products under inert atmosphere to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.